molecular formula C7H4ClN3O B14040077 3-Chloropyrido[3,2-C]pyridazin-6-OL

3-Chloropyrido[3,2-C]pyridazin-6-OL

Cat. No.: B14040077
M. Wt: 181.58 g/mol
InChI Key: YSZRBCWDHQDADI-UHFFFAOYSA-N
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Description

3-Chloropyrido[3,2-C]pyridazin-6-OL is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of chlorine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[3,2-C]pyridazin-6-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like acetonitrile or acetic acid and catalysts such as copper(II) salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[3,2-C]pyridazin-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones, which can have different functional groups depending on the reagents used.

Scientific Research Applications

3-Chloropyrido[3,2-C]pyridazin-6-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrido[3,2-C]pyridazin-6-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrido[3,2-C]pyridazin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-5H-pyrido[3,2-c]pyridazin-6-one

InChI

InChI=1S/C7H4ClN3O/c8-6-3-5-4(10-11-6)1-2-7(12)9-5/h1-3H,(H,9,12)

InChI Key

YSZRBCWDHQDADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=NN=C21)Cl

Origin of Product

United States

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